![molecular formula C14H13NO2S B395191 2-hydroxy-N-[2-(methylthio)phenyl]benzamide CAS No. 447413-03-8](/img/structure/B395191.png)
2-hydroxy-N-[2-(methylthio)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-[2-(methylthio)phenyl]benzamide is a chemical compound with the molecular formula C14H13NO2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-N-[2-(methylthio)phenyl]benzamide is represented by the linear formula C14H13NO2S . The molecular weight of the compound is 259.33g/mol.Applications De Recherche Scientifique
Pharmacological Properties of Similar Compounds
Chemical compounds bearing hydroxy, benzamide, and methylthio groups have been widely investigated for their diverse pharmacological activities. For example, benzamide derivatives are recognized for their role in histone deacetylase (HDAC) inhibition, a promising target in cancer therapy. HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and the benzamides MS-275 and CI-994, have entered clinical trials, demonstrating the benzamide scaffold's importance in developing targeted anticancer agents (Marks et al., 2004).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide, a compound sharing a benzamide moiety, showcases the adaptability of benzamide derivatives in supramolecular chemistry. Its ability to self-assemble into one-dimensional, nanometer-sized structures due to H-bonding illustrates the potential for creating novel nanomaterials and biomaterials, highlighting the versatility of benzamide-based compounds in material science and engineering (Cantekin et al., 2012).
Biological Activity and Drug Design
Compounds with hydroxy and methylthio groups often exhibit significant biological activity, leading to their investigation for potential therapeutic applications. The structural modification of these compounds can result in enhanced biological activity, making them valuable in drug discovery and development processes. For instance, modifications in the hydroxycinnamic acids (HCAs) structure, including the introduction of methylthio groups, have been studied for their antioxidant properties, demonstrating the impact of structural alterations on biological activity (Razzaghi-Asl et al., 2013).
Propriétés
IUPAC Name |
2-hydroxy-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-9-5-3-7-11(13)15-14(17)10-6-2-4-8-12(10)16/h2-9,16H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSDMQXGDRYKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[2-(methylthio)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)
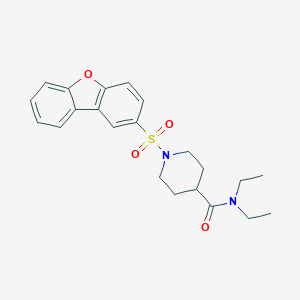
![2-methoxy-4-(methylsulfanyl)-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B395112.png)
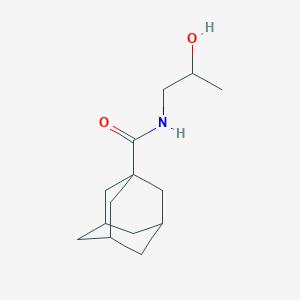
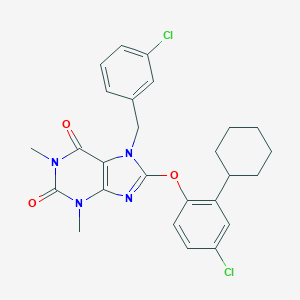
![ethyl 3-[(4-bromoanilino)carbonyl]-2-{[(2-methylphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B395118.png)
![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)
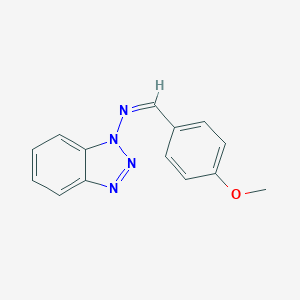
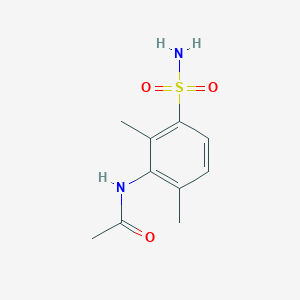


![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B395125.png)

